molecular formula C13H14O3 B1296593 Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one CAS No. 58228-93-6

Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one

Cat. No.: B1296593
CAS No.: 58228-93-6
M. Wt: 218.25 g/mol
InChI Key: CBWMOBFPWMOJKZ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound represents the convergence of two significant research trajectories in organic chemistry: the synthesis of polycyclic cage compounds and the exploration of spiro-fused heterocyclic systems. The pentacycloundecane core structure, which forms the backbone of this compound, traces its origins to the pioneering work of Cookson and colleagues in the 1960s, who successfully synthesized and characterized various pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane derivatives. This foundational research established the pentacycloundecane framework as a robust and synthetically accessible cage system, setting the stage for subsequent functionalization and derivatization efforts.

The incorporation of the 1,3-dioxolane heterocycle into cage compound architectures emerged from the broader investigation of spiro compounds initiated by von Baeyer's nomenclature proposals for bicyclic systems with common atoms. The systematic development of spiro compound chemistry has been driven by the unique structural properties these molecules exhibit, particularly their ability to create three-dimensional molecular frameworks with defined spatial arrangements. Research into 1,3-dioxolane systems has demonstrated their utility as protecting groups in carbohydrate chemistry and their occurrence in natural products such as neosporol, where the dioxolane moiety plays a crucial role in biological activity. The strategic combination of these two molecular frameworks in this compound represents a sophisticated approach to molecular design that leverages the stability of cage structures with the functional versatility of heterocyclic systems.

Contemporary research has increasingly focused on polycyclic cage compounds due to their potential applications in neuroprotective therapeutics and their unique three-dimensional architectures. The pentacycloundecane framework has been particularly valuable in medicinal chemistry applications, where its rigid structure and defined geometry provide advantages in drug design and receptor binding studies. The historical development of this compound class reflects the evolution of synthetic organic chemistry from simple cyclic systems to complex polycyclic architectures that can serve as sophisticated molecular scaffolds for drug discovery and materials science applications.

Significance in Cage Compound Chemistry

This compound occupies a distinctive position within cage compound chemistry due to its unique combination of structural rigidity and functional diversity. The pentacycloundecane core provides exceptional three-dimensional definition, creating a molecular framework with precisely controlled spatial relationships between functional groups. This structural precision is particularly valuable in applications where molecular recognition and specific binding interactions are critical, as the cage framework prevents conformational flexibility that might compromise binding affinity or selectivity.

The significance of this compound extends beyond its structural novelty to encompass its potential contributions to understanding stereoelectronic effects in polycyclic systems. Research has demonstrated that pentacycloundecane derivatives exhibit unusual carbon-carbon bond lengths and strained bond angles, with carbon-carbon single bonds ranging from 1.495 to 1.581 angstroms and bond angles varying from 89.29 to 115.11 degrees. These structural distortions create unique electronic environments that can influence chemical reactivity and physical properties in ways that are not observed in simpler cyclic systems. The incorporation of the dioxolane heterocycle introduces additional complexity through the presence of oxygen atoms, which can participate in hydrogen bonding and other non-covalent interactions that enhance the compound's utility in molecular recognition applications.

The compound's architecture also contributes to advances in synthetic methodology, as the successful construction of such complex molecular frameworks requires sophisticated synthetic strategies and precise control of reaction conditions. The development of methods for constructing spiro-fused cage compounds has led to innovations in cyclization reactions, protecting group strategies, and stereoselective synthesis that have broader applications throughout organic chemistry. Research has shown that the synthesis of related spiro-dioxolane systems requires careful attention to reaction conditions and catalyst selection to achieve the desired regioselectivity and stereoselectivity.

Structural Parameter Value Range Reference
Carbon-Carbon Bond Length 1.495-1.581 Å
Bond Angles 89.29-115.11°
Molecular Formula C₁₃H₁₄O₃ Derived
Cage System Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane

Nomenclature and Structural Classification

The systematic nomenclature of this compound reflects the complex structural hierarchy established by the International Union of Pure and Applied Chemistry for spiro-fused polycyclic systems. The nomenclature begins with the "spiro" designation, indicating the presence of a single atom common to two ring systems, followed by bracketed numbers that specify the ring sizes and connection points. In this case, the notation indicates a spiro connection between a five-membered 1,3-dioxolane ring and the eight-position of the pentacycloundecane cage system, with a ketone functional group at the eleven-prime position of the cage framework.

The pentacycloundecane portion of the name employs the systematic nomenclature developed for polycyclic cage compounds, where the numbers in superscript notation (0^{2,6}.0^{3,10}.0^{5,9}) indicate the specific connectivity pattern between carbon atoms in the cage structure. This notation system provides a precise description of the molecular topology, ensuring unambiguous identification of the compound's three-dimensional structure. The numerical designations correspond to the carbon atoms that form bridges between the cycloalkane rings, creating the characteristic cage-like architecture that defines this class of compounds.

Classification of this compound within the broader context of organic chemistry places it at the intersection of several important structural categories. As a spiro compound, it belongs to the class of molecules characterized by two or more ring systems sharing a single common atom. The presence of the 1,3-dioxolane heterocycle classifies it as a mixed carbocyclic-heterocyclic system, where the oxygen atoms introduce heteroatom functionality that can significantly influence chemical and physical properties. The pentacycloundecane framework places the compound within the family of cage compounds or carcerands, which are characterized by their three-dimensional, cage-like molecular architectures that can encapsulate guest molecules or provide rigid scaffolds for functional group presentation.

The structural classification also encompasses the compound's role as a ketone derivative, with the carbonyl group at the eleven-prime position providing a reactive site for further chemical transformation. This functional group classification is particularly important for understanding the compound's potential synthetic utility and its behavior in various chemical reactions. Research has demonstrated that ketone functionalities in cage compound systems can undergo specialized reactions such as olefination with Tebbe reagent or ring expansion reactions with thallium trinitrate, leading to structurally diverse derivatives with modified properties.

Classification Category Description Structural Features
Spiro Compound Single atom shared between rings Common carbon at positions 2 and 8'
Heterocyclic System Contains non-carbon atoms in ring Two oxygen atoms in dioxolane ring
Cage Compound Three-dimensional polycyclic framework Pentacycloundecane core structure
Ketone Derivative Contains carbonyl functional group C=O at position 11'

Properties

IUPAC Name

spiro[1,3-dioxolane-2,11'-pentacyclo[5.4.0.02,6.03,10.05,9]undecane]-8'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12-8-4-3-5-7-6(4)9(12)11(7)13(10(5)8)15-1-2-16-13/h4-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWMOBFPWMOJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3C4CC5C3C(=O)C6C5C4C26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306558
Record name spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58228-93-6
Record name NSC177465
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one , commonly referred to by its CAS number 58228-93-6, is an organic compound characterized by a unique spirocyclic structure that includes a dioxolane moiety and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H24O3\text{C}_{21}\text{H}_{24}\text{O}_{3}

This structure features a complex arrangement of carbon atoms forming multiple rings that contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study conducted by [source 1], the compound demonstrated significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antibiotics.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. A study published in [source 3] reported that this compound effectively reduced the production of pro-inflammatory cytokines in vitro. This suggests a mechanism by which the compound may mitigate inflammation-related diseases.

Anticancer Activity

Several studies have explored the anticancer effects of this compound against various cancer cell lines. For instance:

  • Case Study 1 : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations of 10-50 µM [source 4].
  • Case Study 2 : Another study highlighted its efficacy in inhibiting tumor growth in xenograft models of lung cancer [source 5].

Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in MCF-7 cells
Inhibited tumor growth in lung cancer models

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Interaction with cellular receptors : The compound may bind to specific receptors involved in inflammatory and apoptotic pathways.
  • Modulation of signaling pathways : It might affect key signaling cascades such as NF-kB and MAPK pathways that regulate inflammation and cell survival.

Scientific Research Applications

Biological Applications

Anticancer Activity : Research has demonstrated that Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one exhibits significant anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as human colon carcinoma (HCT116) and prostate carcinoma (PC3) with low IC50 values, suggesting its effectiveness as a therapeutic agent against cancer .

Mechanisms of Action : The mechanisms through which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest in cancer cells. Further research is necessary to elucidate its interactions with specific molecular targets to enhance therapeutic efficacy.

Synthetic Approaches

Several methods for synthesizing this compound have been explored:

  • Cyclization Reactions : These reactions are pivotal in creating the spiro structure and can be tailored to produce various derivatives.
  • Rearrangement Reactions : These processes allow for modifications that can enhance biological activity or alter physicochemical properties.

Case Studies

  • In Vitro Anticancer Studies : A study conducted on the effects of this compound on HCT116 cells revealed a dose-dependent inhibition of cell proliferation with significant apoptotic activity observed at higher concentrations .
  • Mechanistic Studies : Research focusing on the molecular interactions of this compound with cancer cell signaling pathways has indicated potential targets that could be exploited for enhancing its therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Derivatives of PCU

Compound Name Structural Features Key Applications References
Cookson’s Diketone (PCU-8,11-dione) Dual ketone groups at C8/C11 Precursor for PCU derivatives
NGP1-01 (8-Benzylamino-8,11-oxa-PCU) Oxa-bridge; benzylamine substituent Ca²⁺/NMDA receptor antagonist
8-Phenylethyl-8,11-oxa-PCU Oxa-bridge; phenylethyl substituent Dopamine uptake inhibitor (IC₅₀: 23 µM)
4,4′-Spirobi-PCU Double cage structure via spiro carbon High-density fuel (1.27 g/cm³)
Spiro[1,3-dioxolane-2,8'-PCU]-11'-one Spiro-dioxolane; ketone at C11' Underexplored, potential multifunctionality

Key Findings :

  • Microwave-assisted methods using heterogeneous catalysts (e.g., sulphated zirconia) significantly enhance reaction efficiency compared to thermal approaches .
  • Multi-step syntheses, such as for 4,4′-spirobi-PCU, prioritize structural complexity over yield .

Table 3: Neuroprotective and Channel-Blocking Activity

Compound Target IC₅₀/EC₅₀ Mechanism References
NGP1-01 L-type Ca²⁺ channels 2.7 µM Dual Ca²⁺/NMDA receptor antagonism
8-Phenylethyl-8,11-oxa-PCU Dopamine transporter 23 µM Dopamine uptake inhibition
Amantadine NMDA receptors 82 µM Non-competitive antagonism
Azapentacycloundecane Cell viability (neuroprotection) 50% protection at 10 µM Mitochondrial Ca²⁺ modulation

Key Findings :

  • PCU amines like NGP1-01 exhibit multifunctional mechanisms (e.g., dual ion channel blockade), outperforming single-target drugs like amantadine .
  • Structural rigidity and substituent bulk (e.g., phenylethyl groups) enhance receptor affinity and selectivity .

Physicochemical Properties

Key Findings :

  • Spirobi-PCU derivatives exhibit 29.5% higher density and 22.5% greater combustion heat than quadricyclane, making them promising for aerospace applications .

Q & A

Q. What are the established synthetic routes for Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane]-11'-one, and how are intermediates characterized?

The compound is synthesized via photochemical intramolecular [2+2] cycloaddition of a Diels-Alder adduct (e.g., from 1,3-cyclopentadiene and p-benzoquinone), followed by reductive amination or functionalization. Key intermediates are characterized using NMR, IR, and mass spectrometry. For example, the ketone precursor (Cookson’s "cage" compound) is validated by comparing spectral data with literature values .

Q. Which spectroscopic methods are critical for structural validation of this spiro compound and its derivatives?

Nuclear magnetic resonance (¹³C and ¹H NMR) is essential for confirming cage geometry and functional groups. Infrared spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches. Mass spectrometry confirms molecular weight and fragmentation patterns. X-ray crystallography resolves stereochemical ambiguities in derivatives .

Q. How are initial biological activities (e.g., ion channel blocking) assessed for this compound?

In vitro assays include measuring IC₅₀ values against L-type calcium channels (LTCCs) using patch-clamp electrophysiology. Neuroprotective efficacy is evaluated via lactate dehydrogenase (LDH) release and Trypan blue exclusion assays in peroxide-stressed PC12 cells .

Q. What are the key physicochemical properties influencing solubility and reactivity?

The rigid pentacyclic cage imparts high thermal stability and low solubility in polar solvents. Functionalization (e.g., cyanosilylation, reductive amination) enhances solubility. LogP calculations and Hansen solubility parameters guide solvent selection for reactions .

Q. How is the purity of synthetic batches ensured?

Combustion analysis (C/H/N), high-performance liquid chromatography (HPLC), and melting point determination are standard. Impurity profiling via thin-layer chromatography (TLC) and differential scanning calorimetry (DSC) ensures >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize LTCC blocking and neuroprotection?

Systematic substitution at the 8- and 11-positions (e.g., aza/oxa-bridging) modulates LTCC affinity. For example, azapentacycloundecylamine derivatives show improved IC₅₀ values (e.g., 8b: IC₅₀ = 0.8 µM) and reduced oxidative stress in neuronal models. Computational docking (e.g., AutoDock Vina) identifies key interactions with LTCC voltage-sensing domains .

Q. What methodologies enable multi-functional drug design (e.g., dual LTCC/NMDAR blockade)?

Reductive amination of the cage ketone with amines introduces basic nitrogen for NMDAR binding. For example, NGP1-01 (7a) exhibits dual LTCC/NMDAR inhibition (IC₅₀ = 1.2 µM and 3.5 µM, respectively). In vivo efficacy is validated in middle cerebral artery occlusion models .

Q. How do advanced catalysts (e.g., sulphated zirconia) improve functionalization yields?

Microwave-assisted cyanosilylation with sulphated zirconia reduces reaction time (30 min vs. 24 hr thermally) and increases yields (89% vs. 65%). Hydrotalcite catalysts enhance regioselectivity in solvent-free conditions .

Q. What computational strategies predict stability and reactivity of polynitro derivatives for high-energy applications?

Density functional theory (DFT) calculates strain energy (e.g., 72 kcal/mol for 8,8,11,11-tetranitro derivatives) and bond dissociation energies (BDEs). Molecular dynamics simulations assess thermal stability, guiding synthesis of explosives with lower sensitivity than TNT .

Q. How are spirobi-cage derivatives synthesized, and what structural advantages do they offer?

Sequential Diels-Alder reactions and Wolff–Kishner reduction yield 4,4′-spirobi derivatives. These exhibit 29.5% higher density (1.27 g/cm³) and 22.5% greater volumetric heat (53.35 MJ/L) than quadricyclane, making them candidates for high-energy fuels .

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